2,4-Diamino-6-methylphenol hydrochloride
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Overview
Description
2,4-Diamino-6-methylphenol hydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two amino groups and a methyl group attached to a phenol ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,4-Diamino-6-methylphenol hydrochloride typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine under the action of phosphorus oxychloride . The reaction is quenched with alcohols, and the product is dispersed using an organic solvent to obtain 2,4-diamino-6-hydroxypyrimidine hydrochloride. This hydrochloride is then neutralized with ammonia water to yield 2,4-diamino-6-methylphenol .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of efficient quenching agents and dispersing agents ensures higher yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diamino-6-methylphenol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of amino and phenol groups, which are reactive sites for different reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed: The major products formed from these reactions include substituted phenols, quinones, and various amino derivatives . These products have significant applications in different scientific fields.
Scientific Research Applications
2,4-Diamino-6-methylphenol hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it is studied for its potential as a corrosion inhibitor and its interactions with biological molecules . In medicine, it is explored for its anti-inflammatory properties and potential therapeutic uses . In industry, it is used in the production of dyes and photographic developers .
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-methylphenol hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes and proteins, leading to its anti-inflammatory effects . The compound’s structure allows it to interact with specific receptors and enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,4-Diamino-6-methylphenol hydrochloride include 2,4-diamino-6-chloropyrimidine, 2,4-diamino-6-hydroxypyrimidine, and 2,4-diamino-6-piperidinopyrimidine .
Uniqueness: What sets this compound apart from these similar compounds is its unique combination of amino and phenol groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
65879-44-9 |
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Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
2,4-diamino-6-methylphenol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-4-2-5(8)3-6(9)7(4)10;/h2-3,10H,8-9H2,1H3;1H |
InChI Key |
KFKLSCXTXRXTCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)N)N.Cl |
Related CAS |
81028-94-6 |
Origin of Product |
United States |
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